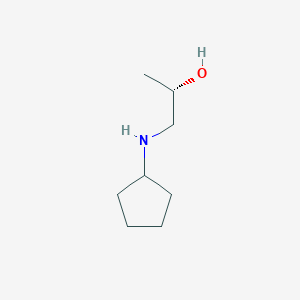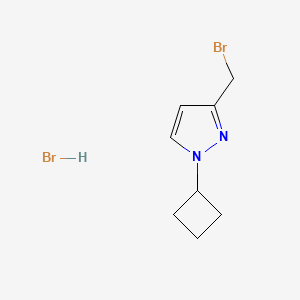
3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, along with a cyclobutyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 1-cyclobutyl-1H-pyrazole with bromomethyl bromide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides or other oxidation products.
Scientific Research Applications
3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The cyclobutyl group may also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but differs in the presence of a pyridine ring instead of a pyrazole ring.
3-(Bromomethyl)-1-ethylpyrrolidine hydrobromide: This compound has a similar bromomethyl group but differs in the presence of an ethylpyrrolidine ring instead of a cyclobutyl-pyrazole ring.
Uniqueness
3-(Bromomethyl)-1-cyclobutyl-1H-pyrazole hydrobromide is unique due to the presence of both the cyclobutyl and pyrazole rings, which can impart distinct chemical and biological properties. The combination of these structural features can influence the compound’s reactivity, binding affinity, and specificity for its targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C8H12Br2N2 |
|---|---|
Molecular Weight |
296.00 g/mol |
IUPAC Name |
3-(bromomethyl)-1-cyclobutylpyrazole;hydrobromide |
InChI |
InChI=1S/C8H11BrN2.BrH/c9-6-7-4-5-11(10-7)8-2-1-3-8;/h4-5,8H,1-3,6H2;1H |
InChI Key |
SHJCBJDEECTHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC(=N2)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


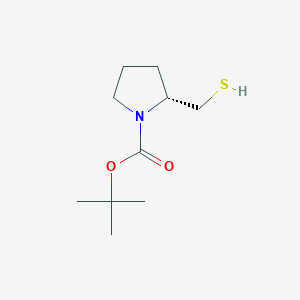
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
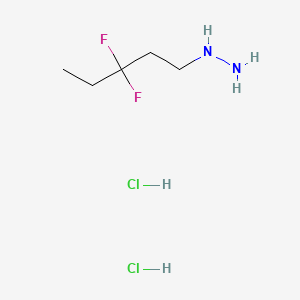
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
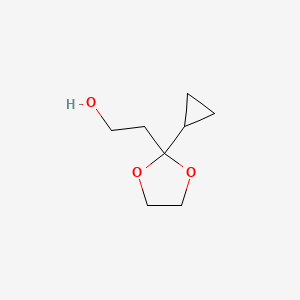
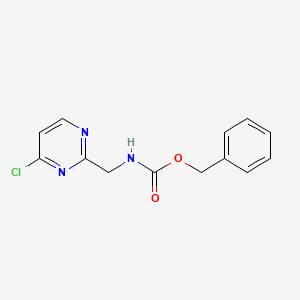
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)


![(3aR,7aS)-2-[(piperidin-4-yl)methyl]-octahydro-1H-isoindole dihydrochloride](/img/structure/B13499689.png)

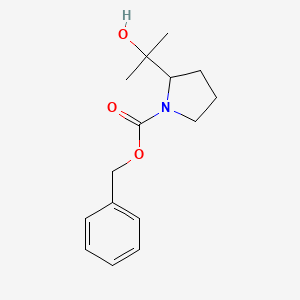
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)
